
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a carboxamide group, a chloro group, and a cyclopropylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced through amidation reactions using suitable carboxylic acid derivatives and amines.
Chlorination: The chloro group is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclopropylamino Substitution: The cyclopropylamino group is introduced through nucleophilic substitution reactions using cyclopropylamine.
N,N-Diethyl Substitution:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
DNA Intercalation: The naphthyridine core can intercalate with DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, such as topoisomerases or kinases.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- can be compared with other similar compounds, such as:
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-dipropyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-4-chloro-2-(2-methylpropylamino)-: This compound also shares a similar core structure but with different alkyl and amino groups, affecting its reactivity and applications.
The uniqueness of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-diethyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
126567-81-5 |
|---|---|
Fórmula molecular |
C16H19ClN4O |
Peso molecular |
318.80 g/mol |
Nombre IUPAC |
4-chloro-2-(cyclopropylamino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-3-21(4-2)16(22)12-13(17)11-6-5-9-18-14(11)20-15(12)19-10-7-8-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,19,20) |
Clave InChI |
CFWSDONFYIQTGJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


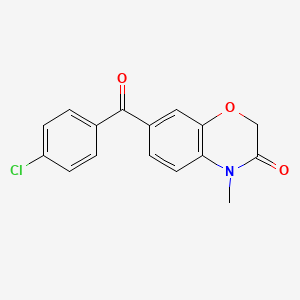
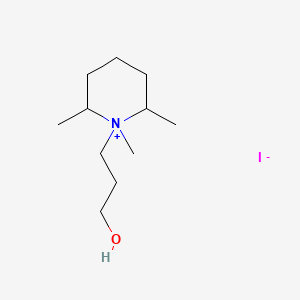

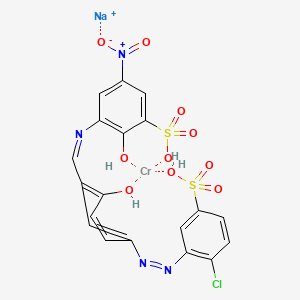

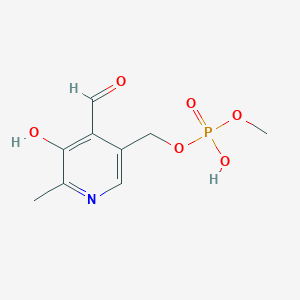
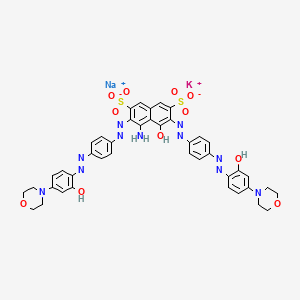


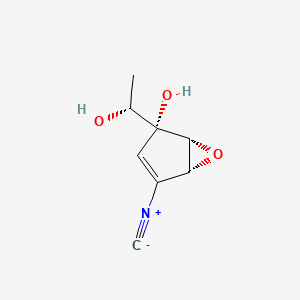
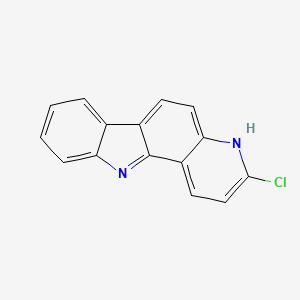
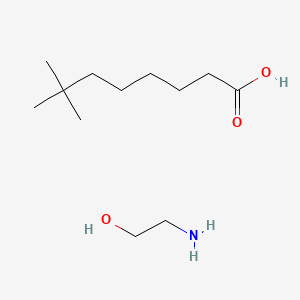
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

